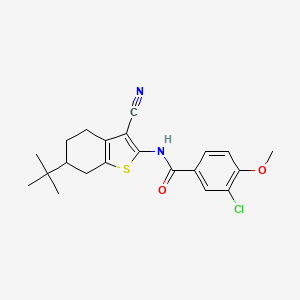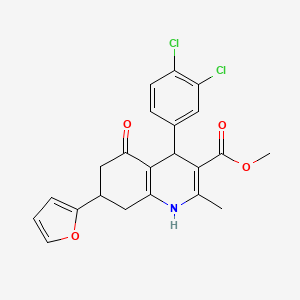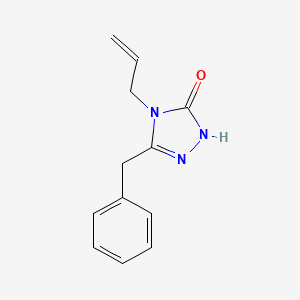![molecular formula C16H22N2O7 B4096735 N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4096735.png)
N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid
Overview
Description
N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound consists of a cyclopentanamine moiety linked to a nitrophenoxyethyl group, with oxalic acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine typically involves a multi-step process. One common route starts with the nitration of 3-methylphenol to introduce the nitro group. This is followed by an etherification reaction to attach the ethyl group. The resulting intermediate is then reacted with cyclopentanamine under controlled conditions to form the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenoxy group may participate in electron transfer reactions, while the cyclopentanamine moiety can interact with hydrophobic pockets in proteins. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-butanamine oxalate
- N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopropanamine
Uniqueness
N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine stands out due to its specific combination of a cyclopentanamine moiety and a nitrophenoxyethyl group. This unique structure imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The presence of oxalic acid as a counterion also influences its solubility and stability, further differentiating it from related compounds.
Properties
IUPAC Name |
N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.C2H2O4/c1-11-10-13(6-7-14(11)16(17)18)19-9-8-15-12-4-2-3-5-12;3-1(4)2(5)6/h6-7,10,12,15H,2-5,8-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXPCAOWTBTWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2CCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,3,6-trimethylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4096660.png)
![Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B4096674.png)
![Ethyl 7-(furan-2-yl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4096694.png)

![N-[(3-pyridin-4-ylphenyl)methyl]propanamide](/img/structure/B4096708.png)

![Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]-1,2,4-triazole](/img/structure/B4096717.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4096729.png)
![N-[4-(4-morpholinyl)-3-nitrophenyl]-2-furamide](/img/structure/B4096748.png)
![5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B4096750.png)
![{2-[bis(1-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4096762.png)

![N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4096773.png)
